2,7-Naphthyridine-1-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-naphthyridine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-8-6-11-3-1-7(8)2-4-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHIGKGYSCGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Prominence of the 2,7 Naphthyridine Scaffold in Modern Heterocyclic Chemistry
The 2,7-naphthyridine (B1199556) ring system, an isomer of pyridopyridine, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Its rigid, planar structure, featuring two fused pyridine (B92270) rings, provides a unique template for the development of novel compounds with diverse biological activities. researchgate.netnih.gov The nitrogen atoms within the rings act as hydrogen bond acceptors and can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties and biological interactions.
Extensive research has demonstrated that compounds incorporating the 2,7-naphthyridine scaffold exhibit a wide array of pharmacological effects. These include antitumor, antimicrobial, analgesic, and anticonvulsant properties. researchgate.net The versatility of this heterocyclic system stems from the various synthetic strategies available for its construction and modification, which can be derived from acyclic compounds, quinoline (B57606) derivatives, or pyridine derivatives. researchgate.net This synthetic accessibility has made the 2,7-naphthyridine framework a fertile ground for the discovery of new therapeutic agents and functional materials. Furthermore, some derivatives have been identified as potent and selective inhibitors of various enzymes and kinases, highlighting their potential in targeted therapies. researchgate.net
Emerging Research on 2,7 Naphthyridine 1 Carbonitrile Derivatives
The introduction of a carbonitrile (-C≡N) group at the 1-position of the 2,7-naphthyridine (B1199556) scaffold creates a highly versatile intermediate, 2,7-Naphthyridine-1-carbonitrile , for the synthesis of a new generation of derivatives. The carbonitrile group is a valuable functional handle that can participate in a wide range of chemical transformations, paving the way for the creation of diverse molecular libraries for biological screening.
Recent research has focused on utilizing substituted 2,7-naphthyridine-4-carbonitriles as starting materials for the synthesis of novel heterocyclic systems. For instance, a notable study began with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile . nih.gov This compound served as a platform for a series of nucleophilic substitution and rearrangement reactions.
One significant transformation is the Smiles rearrangement, which has been successfully applied to the 2,7-naphthyridine series. nih.gov This reaction allows for the synthesis of 1-amino-3-oxo-2,7-naphthyridines , which are key precursors for the construction of more complex fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. nih.gov The reaction of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles . nih.gov
Furthermore, the reactivity of chloro-substituted 2,7-naphthyridine-4-carbonitriles has been explored to generate a variety of derivatives. The reaction of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with various amines yields the corresponding 3-amino-7-benzyl-1-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles . researchgate.net Under more forcing conditions, even the pyrazolyl group can be substituted, as seen in the formation of 7-benzyl-1,3-bis[(2-hydroxypropyl)amino]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile . researchgate.neteurekaselect.com
These synthetic explorations underscore the immense potential of this compound and its analogues as building blocks in the generation of structurally diverse and biologically relevant molecules. The ability to systematically modify the scaffold at multiple positions allows for the creation of compounds with tailored properties, driving forward research in drug discovery and materials science.
Advanced Synthetic Methodologies for this compound and its Derivatives
Analytical Characterization and Structural Elucidation Techniques for 2,7 Naphthyridine 1 Carbonitrile Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic techniques form the cornerstone of structural analysis for 2,7-naphthyridine-1-carbonitrile and its analogues, providing detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of 2,7-naphthyridine (B1199556) derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the molecular puzzle with high precision.
Proton NMR (¹H-NMR) provides crucial information about the chemical environment of hydrogen atoms within the molecule. For the 2,7-naphthyridine core, the aromatic protons exhibit characteristic chemical shifts, typically in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The precise chemical shift (δ) and multiplicity (singlet, doublet, triplet, etc.) of each proton signal, along with the coupling constants (J), allow for the determination of proton connectivity.
In the parent 2,7-naphthyridine, the proton signals are well-defined. mdpi.com The introduction of a carbonitrile group at the C1 position and other substituents elsewhere on the rings significantly influences the chemical shifts of the remaining ring protons. The electron-withdrawing nature of the nitrile group typically deshields adjacent protons, causing them to resonate at a higher frequency (further downfield). Analysis of these substituent-induced shifts is critical for confirming the position of functionalization. Weak long-range couplings between protons across the two rings (e.g., H4-H5, H4-H8) can also be observed, providing further structural confirmation. mdpi.com
Table 1: Representative ¹H-NMR Data for Substituted Naphthyridine Derivatives
| Compound Type | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Unsubstituted 2,7-Naphthyridine | H-1, H-8 | ~9.3 | s | mdpi.com |
| Unsubstituted 2,7-Naphthyridine | H-3, H-6 | ~7.8 | d | mdpi.com |
| Unsubstituted 2,7-Naphthyridine | H-4, H-5 | ~8.3 | d | mdpi.com |
| Substituted 1,8-Naphthyridine-3-carbonitrile (B1524053) | Aromatic H | 7.43 - 8.96 | m, dd |
Note: Data for unsubstituted 2,7-naphthyridine is for the parent ring system. Chemical shifts for derivatives will vary based on the full substitution pattern. The data for 1,8-naphthyridine-3-carbonitrile is illustrative of a related structure.
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon framework of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the determination of the total number of unique carbons.
For this compound derivatives, the ¹³C-NMR spectrum will show signals for the carbons of the naphthyridine rings and the carbon of the nitrile group. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. compoundchem.com The carbons of the aromatic rings appear between approximately 110 and 160 ppm. The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the attached substituents. Quaternary carbons, such as those at the ring junctions (C4a, C8a) and the carbon bearing the nitrile group (C1), can be distinguished from protonated carbons. mdpi.comcompoundchem.com
Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Key Functional Groups
| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Nitrile (R-C≡N) | 115 - 125 | compoundchem.comrsc.org |
| Aromatic/Heteroaromatic (C) | 110 - 160 | mdpi.comwisc.edu |
| Aromatic/Heteroaromatic (CH) | 120 - 155 | mdpi.comwisc.edu |
| Carbonyl (C=O) | 160 - 180 | researchgate.net |
To unambiguously assign all proton and carbon signals, especially for complex derivatives, advanced 2D NMR experiments are employed. mdpi.comrutgers.edu
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the number of hydrogens attached to each carbon. libretexts.orglibretexts.orgchemistrysteps.com DEPT-90 experiments show signals only for CH groups, while DEPT-135 experiments show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both spectra. This allows for the clear differentiation of carbon types. libretexts.orgpressbooks.pub
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments establish correlations between directly bonded carbon and hydrogen atoms. columbia.edu An HSQC spectrum shows a cross-peak for each C-H bond, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is attached to. This is a powerful method for definitively assigning the signals of protonated carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu It is instrumental in piecing together the molecular structure by identifying connections between different fragments of the molecule, for example, connecting a substituent to the naphthyridine ring or linking the two rings together across the quaternary carbons.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
For a this compound derivative, the most diagnostic peak in the FTIR spectrum is the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the region of 2200-2260 cm⁻¹. rsc.org Other important absorptions include the C=C and C=N stretching vibrations of the heteroaromatic ring system, which are found in the 1400-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic protons are usually observed above 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak | |
| Nitrile (C≡N) | Stretching | 2200 - 2260 | Strong, Sharp | rsc.org |
| Aromatic C=C and C=N | Stretching | 1400 - 1650 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. raco.cat Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate a protonated molecular ion [M+H]⁺, which provides a highly accurate measurement of the molecular weight.
Under Electron Ionization (EI) conditions, the molecular ion undergoes fragmentation. The fragmentation of 2,7-naphthyridine derivatives often begins with the cleavage of substituents. mdpi.com The core 2,7-naphthyridine ring then follows a general fragmentation pathway involving the sequential loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) and acetylene (B1199291) (C₂H₂, 26 Da). This leads to the appearance of characteristic fragment ions in the mass spectrum. mdpi.com The analysis of these fragments helps to confirm the structure of the naphthyridine core and the nature of its substituents.
Table 4: Common Fragmentation Pathways in Mass Spectrometry of 2,7-Naphthyridine Derivatives
| Process | Neutral Loss | Resulting m/z (from parent ring) | Reference |
|---|---|---|---|
| Initial Fragmentation | Substituent Dependent | Variable | mdpi.comlibretexts.org |
| Ring Cleavage | HCN | M-27 | mdpi.com |
| Ring Cleavage | C₂H₂ | M-26 | mdpi.com |
| Common Fragment Ions | - | 104, 103, 77, 76, 50 | mdpi.com |
Proposed Fragmentation Pathways and Cyclic Transition States
Tandem mass spectrometry (MS/MS) is utilized to purposefully induce fragmentation of the protonated parent ion ([M+H]⁺). The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering profound insights into its structural connectivity. The fragmentation pathways are heavily influenced by the nature and position of substituents on the 2,7-naphthyridine core. researchgate.net
For a generic this compound derivative, fragmentation is likely initiated at the most labile bonds or through the loss of stable neutral molecules. Plausible fragmentation pathways, based on the general principles observed in related heterocyclic systems, may include:
Loss of the Nitrile Group: Cleavage of the C-C bond to release the carbonitrile moiety as a radical or through more complex rearrangements.
Fission of the Naphthyridine Ring: The bicyclic core can undergo retro-Diels-Alder reactions or other ring-opening mechanisms, particularly if the ring is substituted.
Loss of Substituents: Fragmentation is often directed by substituents on the naphthyridine ring, which can be cleaved or can direct the fragmentation of the core itself.
The formation of cyclic transition states is a key feature in the fragmentation mechanisms of many organic ions. While specific literature detailing the fragmentation of this compound is scarce, it is plausible that intramolecular interactions, such as hydrogen bonding between a substituent and one of the ring nitrogens, could facilitate fragmentation via a cyclic intermediate. dntb.gov.ua Such mechanisms often lead to characteristic product ions and neutral losses that would not be possible through simple bond cleavages. Elucidating these pathways requires detailed analysis of MS/MS spectra, often supported by isotopic labeling studies and computational chemistry. researchgate.net
Elemental Analysis for Stoichiometric Verification
Following the synthesis of new this compound derivatives, elemental analysis provides the definitive, quantitative evidence for the compound's empirical formula. This classical technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages ("Found") are then compared against the theoretical percentages ("Calculated" or "Requires") derived from the proposed molecular formula. nih.gov
A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial criterion for verifying the stoichiometry and purity of the synthesized compound. This technique is standard practice in the characterization of new naphthyridine derivatives, as demonstrated in numerous studies on its isomers. rsc.orgnih.govresearchgate.net
Below is a table illustrating how elemental analysis data is presented, using examples from the characterization of related 1,8-naphthyridine (B1210474) derivatives to showcase the methodology. researchgate.net
| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |
| Derivative 1 | C₂₄H₂₁N₃O | Requires | 78.93 | 5.30 | 7.36 |
| Found | 78.49 | 4.92 | 7.11 | ||
| Derivative 2 | C₂₃H₁₉N₃O₂ | Requires | 75.74 | 5.08 | 7.07 |
| Found | 75.46 | 4.72 | 6.71 | ||
| Derivative 3 | C₂₁H₁₇N₃O₂S | Requires | 70.95 | 4.33 | 7.52 |
| Found | 71.29 | 4.02 | 7.13 |
Theoretical and Computational Chemistry Studies of 2,7 Naphthyridine 1 Carbonitrile
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2,7-naphthyridine (B1199556) derivatives and how their shapes influence their function. Conformational analysis of molecules involved in chemical reactions, such as SNAr reactions, is a crucial first step before performing more complex quantum mechanical calculations. nih.gov By exploring the potential energy surface, researchers can identify the most stable conformations, which are then used for further analysis. researchgate.net For instance, in the study of 1,3-diamino-2,7-naphthyridines, conformational analysis revealed that the steric hindrance caused by the cyano group significantly influences the reactivity of different sites on the 2,7-naphthyridine ring. nih.gov This steric effect was found to be more impactful than electronic effects from alkyl substitutions at the 7th position. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are key to their reactivity and interactions. nih.gov These methods, such as Density Functional Theory (DFT), are used to calculate various molecular descriptors. mdpi.com
Electrostatic Potential (ESP) Charge Analysis and Reaction Tendency
Electrostatic potential (ESP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The ESP values can indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. nih.gov In the case of 2,7-naphthyridine derivatives, ESP charge analysis has been used to assess the relative reactivity of different carbon atoms. nih.gov For example, in dihalogenated 2,7-naphthyridines, while the ESP charges on the carbon atoms bound to chlorine were found to be very similar, the difference in reactivity was attributed to the steric hindrance from the cyano group. nih.gov This highlights the importance of considering both electronic and steric factors in predicting reaction outcomes.
Correlation of Quantum Chemical Parameters with Experimental Phenomena
A significant application of quantum chemical calculations is the correlation of calculated parameters with experimentally observed phenomena. nih.gov Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be related to a molecule's reactivity and electronic properties. mdpi.com For instance, studies on various compounds have shown strong correlations between quantum chemical parameters and empirical constants like the Hammett constants, which are measures of the electronic effects of substituents. mdpi.com These correlations can then be used to build predictive models for various chemical and physical properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a 2,7-naphthyridine derivative, might interact with a biological target, typically a protein receptor. nih.govresearchgate.net
Prediction of Binding Modes and Affinities with Receptor Proteins
Molecular docking simulations can predict the specific binding mode of a ligand within the active site of a receptor and estimate the binding affinity, often expressed as a docking score. nih.govnih.gov These predictions provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For example, docking studies of naphthyridine derivatives with the PDK-1 protein, an anticancer target, have identified specific hydrogen bonding interactions that contribute to their binding affinity.
Studies with Specific Biological Targets (e.g., GABAA Receptor, SERT Transporter, 5-HT1A Receptor)
The versatility of molecular docking allows for the investigation of 2,7-naphthyridine derivatives with a range of biological targets implicated in various diseases.
GABAA Receptor: The GABAA receptor is a key target for drugs treating anxiety, epilepsy, and sleep disorders. nih.gov Molecular docking studies have been employed to identify potential inhibitors of the GABAA receptor from natural and synthetic compound libraries. researchgate.netnih.govresearchgate.net These studies help in understanding the structural requirements for binding to different sites on the receptor. nih.gov
SERT Transporter: The serotonin (B10506) transporter (SERT) is the primary target for many antidepressant medications. nih.govfrontiersin.org Docking simulations have been instrumental in identifying novel SERT inhibitors and understanding how they interact with the transporter. biorxiv.orgabap.co.in For instance, studies have explored the binding of ligands to different conformational states of SERT, revealing that some compounds act by stabilizing an outward-closed state of the transporter. biorxiv.org The extracellular loops of SERT have also been identified as a potential selectivity filter for drug binding. nih.gov
5-HT1A Receptor: The 5-HT1A receptor is another important target in the treatment of depression and anxiety. nih.gov Dual-target ligands that act on both the 5-HT1A and other receptors, such as the D2 or 5-HT7 receptors, are of significant interest. nih.govnih.gov Molecular docking has been used to support the structure-activity relationship (SAR) analysis of new dual 5-HT1A/D2 receptor ligands, helping to rationalize their binding affinities. nih.gov
Computational Prediction of Spectroscopic Data
Computational quantum chemistry offers powerful tools for the prediction of various spectroscopic data, which are invaluable for the structural elucidation and characterization of novel compounds like 2,7-Naphthyridine-1-carbonitrile. These methods can provide insights into the molecule's electronic structure and vibrational modes, aiding in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. nih.gov Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(2d,p)). nih.govresearchgate.net The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable when factors like solvent effects and conformational isomerism are considered. nih.gov For this compound, computational models would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors of the nuclei. These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield the predicted chemical shifts. researchgate.net A systematic approach, similar to that used for other one-ring substituted 2,7-naphthyridines, could be employed to predict the chemical shifts by considering the incremental contributions of the nitrile group at the 1-position to the parent 2,7-naphthyridine scaffold. mdpi.com
Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations are instrumental in assigning the vibrational modes observed in Infrared (IR) and Raman spectra. canterbury.ac.nz By performing a frequency calculation on the optimized geometry of this compound at a suitable level of theory (e.g., DFT), a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated frequencies often require scaling to account for anharmonicity and other systematic errors inherent in the computational method. nih.gov The resulting predicted spectrum serves as a "molecular fingerprint," aiding in the identification and structural analysis of the compound. canterbury.ac.nz For complex molecules, computational support is often essential for a thorough and meaningful assignment of the vibrational spectra. canterbury.ac.nz
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of organic molecules. researchgate.netrsc.org By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. ias.ac.in These calculations provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, and can help to understand the influence of the nitrile substituent on the electronic properties of the 2,7-naphthyridine core. rsc.orgias.ac.in
Elucidation of Reaction Mechanisms Through Computational Approaches
Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a molecule like this compound, computational approaches can be used to explore potential synthetic routes and understand its reactivity.
The elucidation of a reaction mechanism using computational methods typically involves the following steps:
Identification of Reactants, Products, and Intermediates: All stationary points on the potential energy surface relevant to the proposed reaction pathway are identified and their geometries optimized.
Location of Transition States: The transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the TS is a critical step in understanding the kinetics of a reaction.
Calculation of Reaction Energetics: The energies of all stationary points are calculated to determine the activation barriers and reaction enthalpies. This allows for an assessment of the feasibility of a proposed mechanism.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the transformation of interest.
For instance, in the synthesis of related heterocyclic compounds, DFT calculations have been successfully employed to study the stepwise mechanisms, including cycloaddition reactions and rearrangements. nih.govmdpi.com A similar approach could be applied to investigate the synthesis of this compound, for example, by exploring the mechanism of cyanation of a suitable 2,7-naphthyridine precursor. Computational studies can also shed light on the regioselectivity of reactions, explaining why a particular isomer is formed preferentially. rsc.org
Furthermore, conceptual DFT provides a framework for understanding the reactivity of molecules through the calculation of various descriptors such as the Fukui function, which indicates the most likely sites for nucleophilic or electrophilic attack. nih.gov For this compound, these calculations could predict its reactivity towards different reagents, guiding synthetic efforts and the exploration of its chemical properties.
Academic Research Applications and Mechanistic Investigations for 2,7 Naphthyridine 1 Carbonitrile Derivatives
Applications in Medicinal Chemistry Research and Drug Development Precursors
The unique structural and electronic properties of 2,7-naphthyridine-1-carbonitrile derivatives make them valuable tools in medicinal chemistry for developing highly potent and selective modulators of enzymes and cellular pathways. researchgate.net
The rigid, planar structure of the 2,7-naphthyridine (B1199556) core serves as an effective scaffold for positioning functional groups to interact with the active sites of various enzymes. This has led to the discovery of potent inhibitors for several important enzyme families.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,7-naphthyridine framework has been successfully utilized to develop inhibitors targeting several kinases.
Research has led to the discovery of 2,7-naphthyridone-based derivatives as potent inhibitors of the MET and AXL receptor tyrosine kinases, which are implicated in cancer progression. acs.orgnih.gov A combinatorial library of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones was synthesized and screened, yielding compounds with significant and selective inhibitory activity. nih.gov For instance, compound 17c showed high selectivity for MET kinase, while compounds 17e and 17i were selective for AXL kinase. nih.gov
Table 1: Selective MET/AXL Kinase Inhibition by 2,7-Naphthyridone Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 17c | MET | 13.8 | nih.gov |
| 17e | AXL | 17.2 | nih.gov |
| 17i | AXL | 31.8 | nih.gov |
Furthermore, related naphthyridine structures have shown inhibitory activity against other kinases. Dibenzo[c,f] acs.orgresearchgate.netnaphthyridines were identified as novel, potent, and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key component of the PI3K/Akt signaling pathway. nih.gov Additionally, the related 1,7-naphthyridine-3-carbonitrile scaffold has been investigated for its ability to inhibit Tumor progression locus 2 (Tpl2) kinase, an enzyme involved in inflammatory responses. nih.gov
Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfrontiersin.org Inhibitors of these enzymes have therapeutic applications in various conditions. medicalnewstoday.com
Derivatives of 2,7-naphthyridine have been identified as a structural class of exceptionally potent and specific inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDE5 specifically degrades cGMP and is a key regulator of smooth muscle relaxation. nih.gov One derivative, designated as compound 4c (T-0156) , demonstrated a sub-nanomolar inhibitory concentration and remarkable selectivity for PDE5 over other PDE isoforms. nih.gov
Table 2: PDE5 Inhibition Profile of 2,7-Naphthyridine Derivative 4c (T-0156)
| Parameter | Value | Reference |
|---|---|---|
| PDE5 IC₅₀ | 0.23 nM | nih.gov |
| Selectivity vs PDE1-4 | >100,000-fold | nih.gov |
| Selectivity vs PDE6 | 240-fold | nih.gov |
The high potency and specificity of this compound underscore the potential of the 2,7-naphthyridine scaffold in designing selective PDE inhibitors. nih.gov
Beyond direct enzyme inhibition, this compound derivatives are studied for their ability to modulate complex biological pathways, which is often a downstream consequence of their interaction with specific protein targets.
Understanding the full spectrum of protein interactions is crucial for elucidating a compound's mechanism of action. Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP), are powerful methods for identifying the protein targets of small molecules directly within a complex biological system. nih.govnih.gov These approaches can map the interactions of 2,7-naphthyridine derivatives on a proteome-wide scale. nih.gov Such studies are instrumental in identifying both the intended targets and any off-target interactions, which is critical for developing compounds with clean biological profiles. The biological activity of naphthyridine derivatives is dependent on their ability to interact with specific biomolecules like enzymes and receptors, and databases such as ChEMBL and BindingDB serve as repositories for this interaction data. ontosight.ai
The interaction of 2,7-naphthyridine derivatives with cellular targets can trigger broader effects on signaling cascades and cellular processes.
Reactive Oxygen Species (ROS) Generation: Research on pyrazolo-naphthyridine derivatives has shown that these compounds can induce apoptosis in cancer cells, a process linked to an increase in oxidative stress. nih.gov The generation of reactive oxygen species (ROS) in treated cancer cells was confirmed using specific fluorescent probes like H₂DCF-DA. nih.gov This indicates that one mechanism by which these derivatives exert their anti-proliferative effects is through the modulation of cellular redox homeostasis.
Cell Cycle Progression: The cell cycle is a tightly regulated process that ensures proper cell division, and its disruption is a key strategy in cancer research. uu.nl Studies have demonstrated that pyrazolo-pyridine and pyrazolo-naphthyridine derivatives can arrest cancer cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest prevents the cells from proliferating and can lead to apoptosis. The induction of cell cycle arrest is often linked to the modulation of ROS levels, which can activate signaling pathways leading to the expression of cell cycle inhibitors like p21. uu.nl
Exploration as Bioactive Scaffolds
The 2,7-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine (B92270) rings, has been identified as a privileged structure in medicinal chemistry. Its derivatives are the subject of extensive academic research due to their wide range of biological activities. These investigations explore their potential as therapeutic agents by synthesizing novel analogues and evaluating their efficacy in various biological assays.
Antitumor Activity Research
Derivatives of the 2,7-naphthyridine scaffold have demonstrated significant potential as antitumor agents in a variety of research settings. nih.gov Naturally occurring polycyclic alkaloids incorporating the 2,7-naphthyridine ring have shown cytotoxic effects. For instance, Lophocladine B, isolated from a marine red alga, exhibited cytotoxicity against human lung and breast cancer cell lines. nih.gov Another natural alkaloid, Hadranthine B, showed in vitro cytotoxic activity against human malignant melanoma, epidermoid carcinoma, ductal carcinoma, and ovary carcinoma cell lines, with IC₅₀ values ranging from 3 to 6 μg/mL. nih.gov
Synthetic derivatives have also been a major focus of antiproliferative studies. Research into pyrazolo-naphthyridine derivatives has revealed noteworthy antiproliferative activity. nih.gov A significant study focused on the synthesis of new derivatives from 4-Hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide. nih.gov From this key intermediate, various classes of compounds were created, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. nih.gov Subsequent screening by the National Cancer Institute (NCI) against 60 different human tumor cell lines revealed that the Schiff bases were the most active compounds. nih.gov Further investigation into these pyrazole (B372694) derivatives of naphthyridine confirmed their ability to induce apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov The mechanism of action was linked to the generation of reactive oxygen species, a decrease in mitochondrial membrane potential, and the activation of caspases, which are key mediators of apoptosis. nih.gov
Table 1: Antitumor Activity of Selected 2,7-Naphthyridine Derivatives
| Compound/Derivative Class | Activity Type | Target Cell Lines | Key Findings | Source(s) |
|---|---|---|---|---|
| Lophocladine B | Cytotoxicity | Human lung and breast cancer | Exhibited cytotoxic effects. | nih.gov |
| Hadranthine B | Cytotoxicity | Melanoma, Epidermoid Carcinoma, Ductal Carcinoma, Ovary Carcinoma | Showed in vitro activity with IC₅₀ values of 3–6 μg/mL. | nih.gov |
| Schiff Bases of 2,7-Naphthyridine-3-carboxylic acid hydrazide | Antiproliferative | 60 human tumor cell lines (NCI screening) | Proved to be the most active class among the tested derivatives. | nih.gov |
| Pyrazolo-naphthyridine derivatives | Pro-apoptotic | HeLa (cervical cancer), MCF-7 (breast cancer) | Induced apoptosis via oxidative stress and activation of caspase-9 and -3/7. | nih.gov |
Antimicrobial Activity Research
While the broader naphthyridine class of compounds, particularly the 1,8-naphthyridine (B1210474) isomer, is well-known for its antibacterial properties, specific research into the antimicrobial activities of this compound derivatives is less extensive. nih.govscilit.com However, studies on naturally occurring alkaloids containing the 2,7-naphthyridine scaffold have revealed promising antifungal activity. nih.gov
Specifically, the tetracyclic alkaloids Sampangine and its 3-methoxy derivative, 3-methoxysampangine, were evaluated for their antifungal potency. nih.gov These compounds, isolated from plants such as Cananga odorata and Duguetia hadrantha, demonstrated notable activity in these assays. nih.gov This suggests that the 2,7-naphthyridine skeleton can serve as a valuable template for the development of new antifungal agents. In contrast, much of the research on naphthyridine's antimicrobial effects has centered on synthetic 1,8-naphthyridine derivatives, which function by inhibiting bacterial DNA gyrase. nih.gov
Neurotropic Activity Studies (e.g., Anticonvulsant, Sedative, Anxiolytic, Antidepressive)
The 2,7-naphthyridine framework has been successfully utilized to develop compounds with significant neurotropic activities. Both natural and synthetic derivatives have shown effects on the central nervous system. nih.govresearchgate.net
A notable synthetic effort involved the creation of new 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]-2,7-naphthyridines, which were evaluated for anticonvulsant properties. researchgate.net These studies highlight the potential of this scaffold in the search for safer and more effective antiepileptic drugs. researchgate.net Research has also identified naturally derived 2,7-naphthyridine alkaloids with neurotropic effects. An alkaloid isolated from Valeriana officinalis was found to possess sedative and tranquilizing activity. nih.gov Additionally, the marine-derived alkaloid Lophocladine A demonstrated antagonistic activity at δ-opioid receptors, indicating a potential role in pain modulation or other neurological processes. nih.gov
Table 2: Neurotropic Activity of Selected 2,7-Naphthyridine Derivatives
| Compound/Derivative Class | Activity Type | Target/Model | Key Findings | Source(s) |
|---|---|---|---|---|
| 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant | Animal models of epilepsy | Demonstrated anticonvulsant activity. | researchgate.net |
| Isoxazolo[5,4-c]-2,7-naphthyridines | Anticonvulsant | Animal models of epilepsy | Demonstrated anticonvulsant activity. | researchgate.net |
| Valerian alkaloid | Sedative, Tranquilizer | In vivo studies | Exhibited sedative properties. | nih.gov |
| Lophocladine A | δ-opioid receptor antagonist | Receptor binding assays | Showed antagonistic activity at δ-opioid receptors. | nih.gov |
Immunomodulatory Research (e.g., T Cell Activation)
Investigations into the immunomodulatory potential of the 2,7-naphthyridine scaffold are still emerging, particularly when compared to other isomers like 1,8-naphthyridine. Research on naturally derived 2,7-naphthyridine compounds has provided initial insights. The alkaloid Hadranthine B was assessed for its in vitro effects on the immune response, but it did not exhibit significant potency. nih.gov
In contrast, more extensive research has been conducted on other naphthyridine isomers. For example, certain 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivatives have been shown to possess immunomodulatory properties through interaction with the cannabinoid CB2 receptor, which leads to a decrease in T-cell activation markers. researchgate.net This highlights a potential mechanism that could be explored within the 2,7-naphthyridine series in future research.
Anti-inflammatory Investigations
The anti-inflammatory potential of 2,7-naphthyridine derivatives is an area of active investigation, though specific data remains limited. The naturally occurring alkaloid Hadranthine B was evaluated for anti-inflammatory effects but was not found to be significantly potent. nih.gov The general anti-inflammatory mechanism for the broader naphthyridine class is thought to involve the reduction of inducible nitric oxide synthase (iNOS). nih.gov
While specific studies on 2,7-naphthyridines are not abundant, research on the 1,8-naphthyridine isomer has been more fruitful. Various 1,8-naphthyridine derivatives have demonstrated anti-inflammatory activity, which has been linked to the downregulation of pro-inflammatory cytokines. tandfonline.com These findings in a related isomer suggest that the 2,7-naphthyridine scaffold may also yield compounds with valuable anti-inflammatory properties with further structural modification and investigation.
Diverse Biological Activities (e.g., Anti-HIV, Anti-osteoporotic, Antimalarial, Antioxidant, Gastric Antisecretory, Adrenoceptors Antagonism, DNA Stabilizing Activity)
Beyond the aforementioned areas, derivatives of 2,7-naphthyridine have been explored for a diverse range of other biological activities.
Antimalarial Activity: The natural tetracyclic alkaloids Sampangine and 3-methoxysampangine, which feature a 2,7-naphthyridine core, have been evaluated for their antimalarial potency. nih.gov Both alkaloids exhibited activity against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria in humans. nih.gov
Anti-HIV and DNA Stabilizing Activity: Eilatin (B218982), a complex heptacyclic alkaloid isolated from marine tunicates, contains a structure related to the 2,7-naphthyridine system. nih.gov This compound has been shown to intercalate into DNA and inhibit topoisomerase II, a mechanism relevant to anticancer effects. nih.gov Furthermore, complexes of eilatin with Ruthenium(II) have demonstrated strong anti-HIV activity. nih.gov
Phosphodiesterase Inhibition: In the realm of synthetic derivatives, a novel class of 1,7- and 2,7-naphthyridine compounds were designed as inhibitors of phosphodiesterase type 5 (PDE5). nih.gov One particular 2,7-naphthyridine derivative (designated 4c) proved to be a highly potent and specific PDE5 inhibitor, with an IC₅₀ of 0.23 nM. Its high selectivity and potent relaxant effects on isolated rabbit corpus cavernosum highlighted its potential for further pharmacological evaluation. nih.gov
While activities such as anti-osteoporotic, antioxidant, and gastric antisecretory effects have been reported for the 1,8-naphthyridine isomer, specific investigations into these areas for 2,7-naphthyridine derivatives are less documented in the current literature. nih.gov
Research in Heterocyclic Ring System Chemistry
The this compound moiety provides a reactive and adaptable platform for the construction of intricate polycyclic and heterocyclic architectures. The presence of multiple nitrogen atoms and the electron-withdrawing nature of the nitrile group influence the regioselectivity of various chemical transformations, enabling the synthesis of a diverse library of novel compounds.
Synthesis and Reactivity of Fused Heterocyclic Systems (e.g., Thieno-, Furo-, Pyrazolo-, Isoxazolo-, Imidazo-, Triazolo-annulated Naphthyridines)
The strategic placement of functional groups on the this compound core allows for the annulation of various heterocyclic rings, leading to the formation of fused systems with unique chemical and potentially biological properties.
Thieno- and Furo-annulated Naphthyridines: The synthesis of thieno[2,3-c]-2,7-naphthyridines has been achieved through the cyclization of S-alkylated derivatives of 3-chloro-2,7-naphthyridines with ethyl 2-mercaptoacetate. ijcsi.pro This approach has been compared with the synthesis of the corresponding furo[2,3-c]-2,7-naphthyridines, which are prepared from O-alkylated precursors. ijcsi.pro Notably, the furo-annulated derivatives exhibit higher solubility and lower melting points compared to their thieno counterparts. ijcsi.pro A domino heterocyclization reaction of 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles with substituted oxiranes has also been reported to yield 5,6-diamino-8-dialkylamino-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitriles. nih.gov
Pyrazolo-annulated Naphthyridines: Pyrazolo[3,4-c]-2,7-naphthyridine derivatives have been synthesized by reacting 3-chloro-2,7-naphthyridines with hydrazine (B178648) hydrate. nih.govscienceopen.com This reaction involves a nucleophilic substitution of the chlorine atom followed by intramolecular cyclization. nih.gov These pyrazolo-annulated systems can be further elaborated. For instance, treatment with acetylacetone (B45752) can afford tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. nih.govscienceopen.com
Isoxazolo-annulated Naphthyridines: The synthesis of isoxazolo[5,4-c]-2,7-naphthyridines has been accomplished by reacting 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with hydroxylamine (B1172632) hydrochloride. nih.gov This process proceeds through the formation of an intermediate amidoxime, which then undergoes intramolecular cyclization. nih.gov The structural similarity of isoxazolo[5,4-c]pyridines to biologically active pyrazolo[3,4-c]pyridines makes this class of compounds particularly interesting from a medicinal chemistry perspective. nih.gov
Imidazo-annulated Naphthyridines: While specific examples starting directly from this compound are less common in the provided literature, the synthesis of related imidazo[1,2-a]pyridine (B132010) scaffolds is well-established and provides a basis for potential synthetic routes. nih.gov For instance, molecular iodine-catalyzed three-component coupling reactions of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone have been used to synthesize imidazo[1,2-a]pyridine derivatives. nih.gov Rhodium-catalyzed cascade reactions have also been employed to create functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org
Triazolo-annulated Naphthyridines: Methods have been developed for the synthesis of substituted 7,8,9,10-tetrahydro nih.govscienceopen.comacs.orgtriazolo[3,4-a] acs.orgprepchem.comnaphthyridines starting from -hydrazino-7-isopropyl-3-chloro-5,6,7,8-tetrahydro acs.orgprepchem.comnaphthyridine-4-carbonitrile. acs.org Interestingly, heating these triazolo[3,4-a] acs.orgprepchem.com-naphthyridines in an excess of amines can lead to a Dimroth rearrangement, producing the isomeric triazolo[5,1-a] acs.orgprepchem.comnaphthyridine derivatives. acs.org
| Fused Heterocycle | Starting Material containing 2,7-Naphthyridine Core | Key Reagents/Conditions | Resulting Fused System |
| Thieno | 3-Chloro-2,7-naphthyridines | Ethyl 2-mercaptoacetate, cyclization | Thieno[2,3-c]-2,7-naphthyridines |
| Furo | 3-Oxo-2,7-naphthyridines | Ethyl chloroacetate, sodium ethoxide | Furo[2,3-c]-2,7-naphthyridines |
| Pyrazolo | 3-Chloro-2,7-naphthyridines | Hydrazine hydrate, butanol, reflux | Pyrazolo[3,4-c]-2,7-naphthyridines |
| Isoxazolo | 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Hydroxylamine hydrochloride, sodium ethoxide | Isoxazolo[5,4-c]-2,7-naphthyridines |
| Triazolo | -Hydrazino-7-isopropyl-3-chloro-5,6,7,8-tetrahydro acs.orgprepchem.comnaphthyridine-4-carbonitrile | Heating in excess amines (for rearrangement) | Triazolo[3,4-a]- and Triazolo[5,1-a] acs.orgprepchem.comnaphthyridines |
Structural Analogies to Natural Products and Alkaloids (e.g., Pyridoacridines, Lophocladines)
The 2,7-naphthyridine framework is a key structural component of several naturally occurring alkaloids, many of which exhibit significant biological activities. The development of synthetic routes to these natural products and their analogs is an active area of research, with this compound derivatives serving as important precursors.
Lophocladine Analogs: The marine alkaloids Lophocladine A and B, which are 2,7-naphthyridine derivatives, have been the target of several synthetic efforts. researchgate.netnih.gov A one-pot reaction of 4-benzylpyridine-3-carbonitrile with Bredereck's reagent, followed by treatment with either glacial acetic acid and sulfuric acid or ammonium (B1175870) acetate, has been shown to produce Lophocladine A and B, respectively. nih.gov Furthermore, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which are considered analogs of Lophocladine A. scienceopen.comacs.orgresearchgate.net This reaction demonstrates a high tolerance for a variety of aldehydes and amines, allowing for the creation of a library of lophocladine analogs. scienceopen.comacs.orgresearchgate.net
Applications in Materials Science Research
Beyond their applications in medicinal and synthetic chemistry, derivatives of this compound have demonstrated utility in the field of materials science, particularly in the prevention of metallic corrosion.
Corrosion Inhibition Studies
The presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings of naphthyridine derivatives makes them effective corrosion inhibitors for various metals and alloys in acidic environments. These compounds can adsorb onto the metal surface, forming a protective film that hinders the corrosion process.
Research has shown that naphthyridine derivatives can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency of these compounds is dependent on their concentration and the specific substituents on the naphthyridine ring. For instance, studies on mild steel in hydrochloric acid have demonstrated that certain naphthyridine derivatives can achieve high inhibition efficiencies. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm.
While much of the research focuses on the broader class of naphthyridines, the principles of their inhibitive action are applicable to derivatives of this compound. The presence of the additional nitrogen atom in the 2,7-naphthyridine scaffold and the polar nitrile group can enhance the adsorption process and, consequently, the corrosion inhibition performance. The nitrile group, in particular, can act as an additional anchoring site to the metal surface. The specific electronic and steric effects of substituents on the this compound ring system would allow for the fine-tuning of their corrosion inhibition properties.
Future Research Directions for 2,7 Naphthyridine 1 Carbonitrile
Development of Novel and Green Synthetic Methodologies
The exploration of novel and environmentally benign synthetic routes to 2,7-naphthyridine-1-carbonitrile and its derivatives is paramount for advancing research in this area. Current methods, while effective, often rely on harsh reaction conditions, toxic solvents, and multi-step procedures. nih.govrsc.org Future efforts should focus on the development of "green" synthetic protocols that are not only efficient but also sustainable.
Key areas for development include:
One-Pot, Multi-Component Reactions: Designing single-step reactions where multiple starting materials combine to form the desired product can significantly reduce waste and improve efficiency. nih.govrsc.org An example is the regioselective "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) to produce benzo[c]pyrazolo sphinxsai.comworktribe.comnaphthyridine derivatives. nih.govrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. sphinxsai.com This technique has been successfully applied to the synthesis of other naphthyridine isomers and holds promise for 2,7-naphthyridine (B1199556) derivatives. sphinxsai.com
Catalyst-Free and Metal-Free Reactions: Eliminating the need for catalysts, particularly those based on heavy metals, is a key goal of green chemistry. Research into catalyst-free methods, such as on-water fusion, for the synthesis of related scaffolds has shown promise. nih.gov
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water is a crucial aspect of sustainable synthesis. nih.govrsc.orgworktribe.com
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot, Multi-Component Reactions | Combines multiple steps into a single operation. | Reduced waste, shorter reaction times, increased efficiency. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reactions, higher yields, cleaner product formation. |
| Catalyst-Free and Metal-Free Reactions | Avoids the use of potentially toxic and expensive catalysts. | Reduced environmental impact, lower cost. |
| Use of Greener Solvents | Employs environmentally benign solvents like water. | Reduced toxicity and environmental pollution. |
Advanced Spectroscopic and Structural Characterization of Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for advanced spectroscopic and structural characterization becomes increasingly critical. While standard techniques like NMR, IR, and mass spectrometry are routinely used, a deeper understanding of the structure-property relationships of these molecules requires more sophisticated approaches. nih.govmdpi.com
Future research should incorporate:
Multi-dimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignments of proton and carbon signals, which is essential for confirming the structure of complex derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This is particularly important for understanding intermolecular interactions in the solid state.
Advanced Mass Spectrometry Techniques: Methods like chemical ionization (CI) can provide softer ionization, leading to more prominent molecular ion peaks and less fragmentation, which aids in molecular weight determination. mdpi.com High-resolution mass spectrometry (HRMS) is crucial for confirming elemental compositions.
Spectroscopic Studies in Different Environments: Investigating the solvatochromism of 2,7-naphthyridine derivatives in various solvents can provide insights into their electronic structure and interactions with the surrounding medium. nih.gov
| Characterization Technique | Information Gained | Importance for this compound Derivatives |
| Multi-dimensional NMR | Connectivity of atoms within the molecule. | Unambiguous structural elucidation of complex derivatives. |
| X-ray Crystallography | Precise 3D molecular structure. | Confirmation of stereochemistry and intermolecular interactions. |
| Advanced Mass Spectrometry | Molecular weight and elemental composition. | Accurate determination of molecular formula and fragmentation patterns. |
| Solvatochromic Studies | Effect of solvent on electronic transitions. | Understanding of solute-solvent interactions and electronic properties. |
In-Depth Computational Studies for Precise Mechanistic Elucidation and Rational Design
Computational chemistry offers a powerful tool for understanding the reactivity, properties, and biological activity of this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for these investigations. rsc.org
Future computational work should focus on:
Mechanistic Studies: Elucidating the reaction mechanisms of synthetic transformations, such as the Smiles rearrangement observed in the 2,7-naphthyridine series, can lead to the optimization of reaction conditions and the prediction of new reactions. nih.govresearchgate.net
Rational Drug Design: Computational docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives with biological targets, guiding the design of more potent and selective inhibitors. ebi.ac.ukrsc.orgrsc.org
Prediction of Spectroscopic Properties: Calculating NMR chemical shifts and electronic absorption spectra can aid in the interpretation of experimental data and the confirmation of molecular structures. mdpi.comrsc.org
Exploring Non-Linear Optical (NLO) Properties: DFT calculations can be used to investigate the potential of these compounds in materials science, for example, as chromophores for NLO applications. rsc.org
Expansion of Scaffold Diversity for Tailored Biological Functionality
The versatility of the this compound core allows for extensive chemical modification to create a diverse library of compounds with tailored biological activities. The introduction of various substituents and the fusion of other heterocyclic rings can significantly impact the pharmacological profile.
Future synthetic efforts should aim to:
Introduce Diverse Substituents: Systematically exploring the effect of different functional groups at various positions of the 2,7-naphthyridine ring can lead to the discovery of compounds with improved potency and selectivity.
Synthesize Fused Heterocyclic Systems: The creation of tricyclic and tetracyclic systems by fusing rings such as pyrazole (B372694), triazole, or thiophene (B33073) to the 2,7-naphthyridine scaffold has been shown to yield compounds with interesting biological properties. nih.govresearchgate.net The synthesis of furo[2,3-c]-2,7-naphthyridines is a recent example of this approach. nih.gov
Develop Privileged Structures: The 2,7-naphthyridine framework can be considered a "privileged structure," a concept that describes molecular scaffolds that are able to bind to multiple biological targets. nih.gov Further diversification can lead to the discovery of ligands for a wide range of receptors and enzymes.
Elucidation of Broader Biological Target Engagement and Novel Mechanistic Insights
While 2,7-naphthyridine derivatives have shown promise as inhibitors of various kinases and other biological targets, a comprehensive understanding of their full biological potential is still lacking. researchgate.netresearchgate.net Future research should focus on identifying new biological targets and elucidating the underlying mechanisms of action.
Key research areas include:
Broad-Based Biological Screening: Testing diverse libraries of this compound derivatives against a wide range of biological targets will be crucial for discovering new therapeutic applications.
Target Identification and Validation: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target is a critical next step.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies are needed to understand how the compound exerts its biological effect. This includes investigating potential covalent interactions with the target protein, a mode of action that has been observed for other heterocyclic compounds. nih.govilo.org
Exploration of Natural Product Analogues: Many naturally occurring alkaloids contain a 2,7-naphthyridine core. nih.gov Synthesizing and evaluating analogues of these natural products could lead to the discovery of new bioactive compounds.
By pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.
Q & A
Basic: What are common synthetic routes to 2,7-naphthyridine-1-carbonitrile, and how can reaction conditions influence yields?
Methodological Answer:
The synthesis of this compound derivatives often involves cyclization or condensation reactions. For example:
- Cyclization of precursor molecules : Reacting 2-benzoyl-N-ethyl-1-methylthiovinylamine with 2-cyano-N-methylacetamide under basic conditions (PrONa/PrOH, reflux) yields 1-amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile in 75% yield .
- Hydrolysis of nitriles : Vigorous acidic conditions (e.g., 9M H₂SO₄ at 130°C) can hydrolyze the nitrile group to carboxylic acids, as seen in the conversion of 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile to its carboxylic acid derivative (86% yield) .
- Amide formation : Alkaline hydrolysis (e.g., NaOH in aqueous ethanol) converts nitriles to carboxamides, as demonstrated for 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carbonitrile (97% yield) .
Key Variables : Solvent choice (e.g., PrOH vs. H₂O), temperature, and base strength (NaOH vs. KOH) critically affect reaction efficiency. For example, isopropyl substrates showed reduced yields (15%) under low-water conditions, suggesting moisture sensitivity .
Basic: How can researchers structurally characterize this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions. For instance, aromatic proton splitting patterns in 6-fluoro-4-hydroxy-1,7-naphthyridine-3-carbonitrile (CAS 305371-17-9) reveal fluorine’s electron-withdrawing effects on adjacent protons .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, such as distinguishing between 1,6- and 1,7-naphthyridine isomers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas, particularly for nitrile-containing analogs (e.g., C₉H₄FN₃O for CAS 305371-17-9) .
Advanced: How can reaction conditions be optimized to mitigate low yields in nitrile-to-amide conversions?
Methodological Answer:
Low yields in amide formation (e.g., 15% for 7-isopropyl substrates) may stem from insufficient water content or suboptimal base selection. Strategies include:
- Increasing solvent polarity : Using aqueous ethanol instead of pure PrOH improves hydrolysis efficiency by enhancing nucleophilic attack .
- Base screening : KOH in PrOH under reflux may outperform NaOH in sterically hindered systems due to better solubility .
- Kinetic monitoring : Real-time HPLC or TLC analysis helps identify side reactions (e.g., over-hydrolysis to carboxylic acids) .
Advanced: How should researchers address contradictory data in regioselective synthesis?
Methodological Answer:
Contradictions in regioselectivity (e.g., 1,6- vs. 1,7-naphthyridine formation) require:
- Computational modeling : Density Functional Theory (DFT) can predict thermodynamic favorability of intermediates, as seen in studies on Pd-catalyzed cyclizations .
- Isotopic labeling : Tracking nitrogen migration using ¹⁵N-labeled precursors clarifies mechanistic pathways .
- Cross-validation : Comparing NMR data with synthetic standards (e.g., CAS 305371-17-9) resolves structural ambiguities .
Advanced: What computational tools are effective for predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular docking : Used to assess interactions with biological targets, such as binding affinity to kinase enzymes. For example, dibenzo[b,h][1,6]naphthyridinecarboxamides showed inhibitory activity against cancer-related kinases in silico .
- QSAR modeling : Correlates substituent electronic properties (e.g., cLogP, H-bond donors) with bioactivity. Polar groups like hydroxyl or carboxamide enhance solubility and target engagement .
- ADMET prediction : Tools like SwissADME evaluate drug-likeness, critical for prioritizing compounds for in vitro testing .
Advanced: What mechanisms underlie the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition : Derivatives like 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides intercalate DNA or inhibit topoisomerases, as shown in cytotoxicity assays against HeLa cells .
- Antimicrobial activity : Nitrile groups may disrupt bacterial metalloenzymes, though direct evidence requires further biochemical profiling .
- Structural analogs : Modifying the pyridine core (e.g., introducing fluorine) enhances metabolic stability and bioavailability .
Basic: What safety protocols are recommended for handling this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
